molecular formula C20H13ClN2O3S B4918804 2-[4-(Benzenesulfonyl)phenyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole

2-[4-(Benzenesulfonyl)phenyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole

Cat. No.: B4918804
M. Wt: 396.8 g/mol
InChI Key: QUWYOLRUEPWCLD-UHFFFAOYSA-N
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Description

2-[4-(Benzenesulfonyl)phenyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chlorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzenesulfonyl)phenyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-(benzenesulfonyl)benzohydrazide with 4-chlorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, catalysts, and purification techniques are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzenesulfonyl)phenyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzenesulfonyl and chlorophenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzenesulfonyl group can yield nitro derivatives, while nucleophilic substitution at the oxadiazole ring can produce various substituted oxadiazoles.

Scientific Research Applications

2-[4-(Benzenesulfonyl)phenyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[4-(Benzenesulfonyl)phenyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Benzenesulfonyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
  • 2-[4-(Benzenesulfonyl)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole
  • 2-[4-(Benzenesulfonyl)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole

Uniqueness

2-[4-(Benzenesulfonyl)phenyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole is unique due to the presence of both benzenesulfonyl and chlorophenyl groups, which impart distinct chemical properties and reactivity

Properties

IUPAC Name

2-[4-(benzenesulfonyl)phenyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3S/c21-16-10-6-14(7-11-16)19-22-23-20(26-19)15-8-12-18(13-9-15)27(24,25)17-4-2-1-3-5-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWYOLRUEPWCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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